
3,3'-Diiodo-2,2'-bibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Diiodo-2,2’-bibenzofuran: is an organic compound that belongs to the class of bibenzofurans It is characterized by the presence of two iodine atoms attached to the benzofuran rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodo-2,2’-bibenzofuran typically involves the iodine electrophilic cyclization reaction. One common method is the reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with iodine in a dichloromethane solution. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography. The reaction mixture is then quenched with saturated sodium sulfite solution, extracted with dichloromethane, dried with anhydrous magnesium sulfate, and concentrated to obtain the crude product. The final product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,3’-Diiodo-2,2’-bibenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diiodo-2,2’-bibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bibenzofurans, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound.
Scientific Research Applications
3,3’-Diiodo-2,2’-bibenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 3,3’-Diiodo-2,2’-bibenzofuran depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of iodine atoms can influence its reactivity and binding affinity, making it a useful tool for studying molecular interactions and pathways.
Comparison with Similar Compounds
3,3’-Dibromo-2,2’-bibenzofuran: Similar in structure but with bromine atoms instead of iodine.
3,3’-Dichloro-2,2’-bibenzofuran: Contains chlorine atoms instead of iodine.
3,3’-Difluoro-2,2’-bibenzofuran: Contains fluorine atoms instead of iodine.
Uniqueness: 3,3’-Diiodo-2,2’-bibenzofuran is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity, making it suitable for specific applications that other halogenated bibenzofurans may not be able to achieve .
Properties
Molecular Formula |
C16H8I2O2 |
|---|---|
Molecular Weight |
486.04 g/mol |
IUPAC Name |
3-iodo-2-(3-iodo-1-benzofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C16H8I2O2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H |
InChI Key |
XCPXZRBYCHYVAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=C(C4=CC=CC=C4O3)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


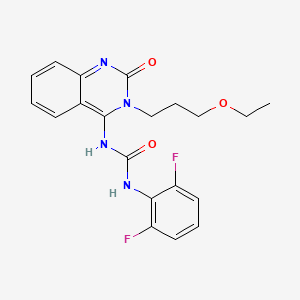
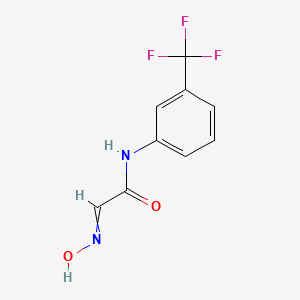
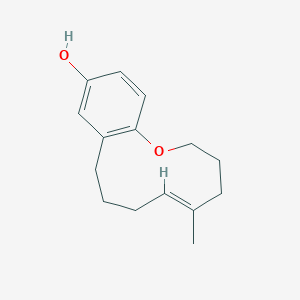

![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)

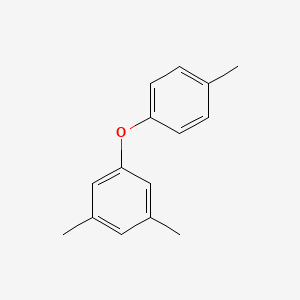
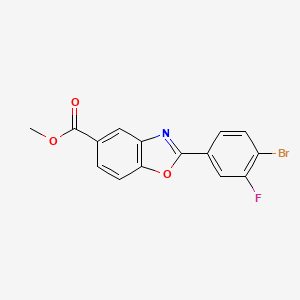
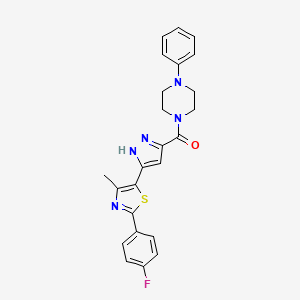
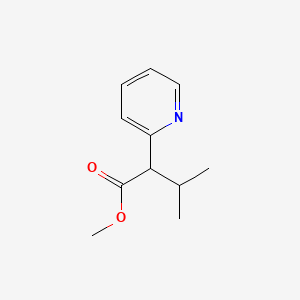
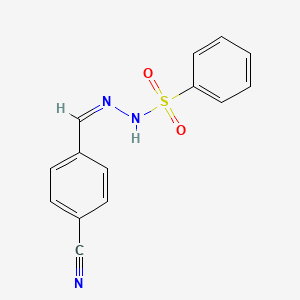

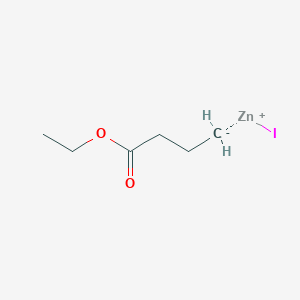
![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14112723.png)
